Urea, 1-methyl-1-nitroso-1-m-tolyl-
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Overview
Description
Preparation Methods
The synthesis of N-methyl-N-nitrosourea typically involves the reaction of methylamine with nitrous acid. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods often involve the use of isocyanates or carbamoyl chlorides with ammonia, which can be generated by the reaction of corresponding amine with phosgene .
Chemical Reactions Analysis
N-methyl-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include potassium isocyanate and various amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-methyl-N-nitrosourea has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-methyl-N-nitrosourea involves its ability to transfer its methyl group to nucleobases in nucleic acids, leading to AT:GC transition mutations . This alkylating property makes it a potent mutagen and carcinogen. The molecular targets and pathways involved include DNA and various cellular proteins .
Comparison with Similar Compounds
N-methyl-N-nitrosourea is unique among N-nitrosoureas due to its specific chemical structure and reactivity. Similar compounds include:
- N-nitroso-N-methylcarbamide
- N-nitroso-N-methylurea
- 1-methyl-1-nitrosomocovina
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Properties
CAS No. |
21562-05-0 |
---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-methyl-3-(3-methylphenyl)-1-nitrosourea |
InChI |
InChI=1S/C9H11N3O2/c1-7-4-3-5-8(6-7)10-9(13)12(2)11-14/h3-6H,1-2H3,(H,10,13) |
InChI Key |
KYDAXJROVXTEAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(C)N=O |
Origin of Product |
United States |
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